1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" is an organic molecule with a complex structure featuring functional groups like pyridazine, pyrazole, and thiophene. This compound’s unique chemical architecture lends itself to a variety of research applications, particularly in fields like medicinal chemistry and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide", chemists typically employ a multi-step synthesis involving the following steps:
Formation of the pyrazole ring via a cyclization reaction.
Functionalization of the pyrazole to introduce the carboxamide group.
Coupling of the thiophene moiety through a cross-coupling reaction, such as Suzuki or Stille coupling.
Introduction of the pyridazine group via N-alkylation or a similar process.
Final methylation and assembly of the compound.
Industrial Production Methods: On an industrial scale, production might involve:
Optimized reaction conditions to maximize yield and purity.
Utilization of robust catalysts for cross-coupling reactions.
Efficient purification processes like chromatography or recrystallization to achieve high purity.
Types of Reactions
Oxidation: The thiophene ring may undergo oxidation reactions, producing sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, affecting nitrogen-containing functional groups.
Substitution: Electrophilic substitution is common, especially on the thiophene ring.
Condensation: The carboxamide group can participate in condensation reactions, forming various amide derivatives.
Common Reagents and Conditions
Oxidizing agents: m-Chloroperbenzoic acid (mCPBA), potassium permanganate.
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Catalysts for cross-coupling: Palladium (Pd) catalysts, typically used with ligands like triphenylphosphine (PPh3).
Major Products
Oxidation of thiophene might yield thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction can lead to dihydropyrazole derivatives.
Substitution reactions can replace hydrogen atoms on the thiophene with various electrophiles.
Scientific Research Applications
"1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" is used in a multitude of scientific domains:
Chemistry: As a precursor in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigation of its biochemical properties, interactions with biological macromolecules, and potential as a biochemical probe.
Medicine: Exploration of its pharmacological properties, including its potential role as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry: Utilized in the synthesis of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action is inherently linked to its structural features:
Molecular Targets: It might interact with specific enzymes or receptors due to its unique functional groups.
Pathways: The pyrazole and pyridazine moieties can engage in hydrogen bonding, van der Waals interactions, and π-π stacking, influencing biochemical pathways.
Comparison with Similar Compounds
Similar compounds might include other pyrazole or pyridazine derivatives. Some comparable compounds could be:
1-(3-(thiophen-2-yl)propyl)-3-methyl-1H-pyrazole-5-carboxamide
N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
The combination of pyrazole, thiophene, and pyridazine rings is quite rare, providing unique electronic and steric properties.
Its specific functional groups make it highly versatile for a variety of chemical reactions and applications.
There you have it—a deep dive into "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide"! If there's anything more you need or any other topics you’d like to explore, just let me know.
Properties
IUPAC Name |
2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-20-13(11-12(19-20)14-5-3-10-24-14)16(23)17-7-4-9-21-15(22)6-2-8-18-21/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBPMGRQQHPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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